molecular formula C10H13BrO2 B8537678 2-(2-bromo-4-methoxyphenyl)propan-2-ol

2-(2-bromo-4-methoxyphenyl)propan-2-ol

Cat. No.: B8537678
M. Wt: 245.11 g/mol
InChI Key: PPWJOPXVWNSSND-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methoxyphenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the 2-position and a methoxy group at the 4-position The compound also contains a propan-2-ol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the bromination of 4-methoxyacetophenone followed by a Grignard reaction. The steps are as follows:

    Bromination: 4-methoxyacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 2-position.

    Grignard Reaction: The brominated product is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 4-methoxyphenylpropan-2-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(2-Bromo-4-methoxy-phenyl)-propan-2-one.

    Reduction: Formation of 4-methoxyphenylpropan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-bromo-4-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and methoxy group on the phenyl ring can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyacetophenone: Similar structure but lacks the propan-2-ol group.

    4-Methoxyphenylpropan-2-ol: Similar structure but lacks the bromine atom.

    2-Bromo-4-methoxyphenylacetic acid: Similar structure but contains a carboxylic acid group instead of the propan-2-ol group.

Uniqueness

2-(2-bromo-4-methoxyphenyl)propan-2-ol is unique due to the presence of both the bromine atom and the propan-2-ol group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)8-5-4-7(13-3)6-9(8)11/h4-6,12H,1-3H3

InChI Key

PPWJOPXVWNSSND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of 1-(2-bromo-4-methoxyphenyl)-ethanone (300 mg) dissolved in THF solution (3 ml), MeMgBr (3 M THF solution, 0.52 ml) was added at 0° C. under nitrogen atmosphere. Then, the mixture was stirred at room temperature for 6 hrs. The reaction mixture was added with saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer was washed with saturated brine, and the residues obtained after concentration under reduced pressure were purified by silica gel column (ethyl acetate/hexane) to obtain the title compound (220 mg, 69%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four
Yield
69%

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